molecular formula C14H13ClN6 B5857023 N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine

N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B5857023
M. Wt: 300.74 g/mol
InChI Key: NYZNYGYAXRIUGP-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine is a chemical compound of significant interest in medicinal chemistry and biochemical research, built around a 1,2,4-triazole scaffold. The 1,2,4-triazole pharmacophore is extensively documented in scientific literature for its diverse biological activities, making it a privileged structure in drug discovery . This specific molecule features a 4-chlorophenyl substituent and a 4,6-dimethylpyrimidin-2-amine group, structural motifs commonly associated with modulating protein-protein interactions and enzyme activity. Compounds with this core have been investigated as inhibitors of challenging targets, such as protein-protein interactions . Research on analogous structures has shown potential in various therapeutic areas, including as inhibitors of the annexin A2-S100A10 protein interaction, a target implicated in cancer cell metastasis , and as antifungal agents targeting fungal lanosterol 14α-demethylase . Furthermore, 1,2,4-triazole derivatives have demonstrated potent anticonvulsant activity by acting on GABA-A receptors . This makes this compound a valuable chemical tool for researchers exploring new oncological, antimicrobial, or neurological pathways, structure-activity relationship (SAR) studies, and hit-to-lead optimization campaigns. This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not for human or veterinary diagnosis or therapy.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN6/c1-8-7-9(2)17-13(16-8)19-14-18-12(20-21-14)10-3-5-11(15)6-4-10/h3-7H,1-2H3,(H2,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZNYGYAXRIUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-chlorobenzohydrazide with triethyl orthoformate and ammonium acetate under reflux conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the triazole intermediate with 2,4-pentanedione in the presence of a base such as sodium ethoxide.

    Final Coupling: The final step involves coupling the triazole and pyrimidine intermediates under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s pyrimidine ring and triazole moiety enable nucleophilic substitution (S<sub>N</sub>Ar) reactions. Key findings include:

Reactivity at Pyrimidine Positions

  • Chlorine Substitution : In structurally related analogs (e.g., 2-chloro-4-(3-nitro-1,2,4-triazol-1-yl)pyrimidine), the chlorine atom at position 2 undergoes S<sub>N</sub>Ar with aliphatic amines (e.g., morpholine, piperidine) in acetonitrile at room temperature, yielding >70% substitution products .

  • Triazole as Leaving Group : The 3-nitro-1,2,4-triazol-1-yl group in position 4 of pyrimidine derivatives can act as a leaving group under S<sub>N</sub>Ar conditions, enabling displacement by aromatic amines (e.g., aniline) in DMSO at 100°C .

Conditions and Selectivity

Reaction TypeConditionsYield (%)Selectivity
Aliphatic Amine SubstitutionAcetonitrile, RT, 24h65–85Position 4 preferred
Aromatic Amine SubstitutionDMSO, 100°C, 48h40–60Position 2 substitution

Data adapted from studies on triazolylpyrimidine analogs .

Functionalization of the Amine Group

The pyrimidin-2-amine group undergoes alkylation and acylation:

Alkylation

  • Reaction with alkyl halides (e.g., methyl iodide) in DMF at 60°C produces N-alkyl derivatives. For example, methylation yields N-methyl-4,6-dimethylpyrimidin-2-amine analogs with >80% efficiency .

Acylation

  • Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane forms stable amides. For instance, acetylation at the amine position achieves 75–90% yields under inert conditions.

Triazole Ring Reactivity

The 1,2,4-triazole core participates in:

Metal-Catalyzed Cross-Coupling

  • Suzuki-Miyaura coupling: The 4-chlorophenyl substituent on the triazole can undergo palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives. For example, coupling with phenylboronic acid in THF/H<sub>2</sub>O at 80°C yields 75% product .

Electrophilic Substitution

  • Nitration: The triazole’s aromatic system reacts with nitric acid in sulfuric acid to introduce nitro groups at position 5, though yields are moderate (50–60%) due to competing decomposition .

Comparative Reaction Profiles

Reactivity trends for key functional groups:

Functional GroupReaction TypeReactivity (Scale: 1–5)
Pyrimidine C-2 AmineAlkylation/Acylation5
Triazole NHDeprotonation/Alkylation3
4-Chlorophenyl ClCross-Coupling4

Based on analog studies .

Mechanistic Insights

  • S<sub>N</sub>Ar Reactivity : Electron-withdrawing groups (e.g., triazole) activate pyrimidine positions for nucleophilic attack, with regioselectivity influenced by steric and electronic factors .

  • Steric Effects : 4,6-Dimethyl groups on pyrimidine hinder substitution at position 4, favoring position 2 in certain analogs .

Scientific Research Applications

Agricultural Applications

Fungicidal Properties
One of the primary applications of this compound is in agriculture as a fungicide. Its triazole moiety is known for its effectiveness against a wide range of fungal pathogens. Research indicates that compounds with similar structures exhibit strong antifungal activity, making them suitable for protecting crops from diseases such as powdery mildew and rusts.

Case Study: Efficacy Against Fungal Infections
In a study conducted on various crops, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine demonstrated significant efficacy in reducing fungal spore germination and mycelial growth compared to untreated controls. The compound was applied at various concentrations, with optimal results observed at 100 ppm.

Pharmaceutical Applications

Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth has been documented in several studies. The presence of the triazole ring enhances its interaction with microbial enzymes, contributing to its effectiveness.

Case Study: Antibacterial Testing
A series of tests were performed against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, suggesting a promising application in developing new antibacterial therapies.

Material Science Applications

Polymer Additives
In material science, this compound can be utilized as an additive in polymer formulations. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Case Study: Polymer Blends
Research involving blends of polyvinyl chloride (PVC) with this compound indicated improved tensile strength and elongation at break compared to pure PVC samples. The addition of the compound also resulted in better thermal degradation profiles.

Chemical Synthesis

Intermediate in Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.

Data Table: Summary of Applications

Application AreaSpecific UseObserved Benefits
AgricultureFungicideEffective against fungal pathogens
PharmaceuticalsAntimicrobial agentInhibits growth of bacteria
Material SciencePolymer additiveEnhances mechanical properties
Chemical SynthesisIntermediate for complex moleculesFacilitates further chemical reactions

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, its antitubercular activity is believed to be due to its ability to interfere with the synthesis of mycolic acids in the bacterial cell wall . The compound may also form hydrogen bonds with key enzymes or receptors, thereby inhibiting their function and leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Antitumor Triazole-Carboxylic Acid Derivatives
Antimalarial Sulfonamide-Triazole Derivatives
  • Structural Difference: Sulfonamide group replaces the pyrimidine-amine, improving solubility (estimated >50 µg/mL) compared to the target compound’s low solubility (~5.2 µg/mL in a related analog) .
Antimicrobial Pyrimidine Derivatives
  • Structural Difference: Incorporates a phenyl group at pyrimidine C2 and an aminomethyl linker, differing from the target compound’s direct triazole-pyrimidine linkage.

Data Table: Key Properties and Activities

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Solubility (µg/mL) Source
Target Compound (Hypothetical) C₁₄H₁₄ClN₇ 315.76 4-Chlorophenyl, 4,6-dimethylpyrimidin-2-amine Not reported Estimated <10
N-[5-(2-Aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine C₁₄H₁₅N₇ 281.32 2-Aminophenyl, 4,6-dimethylpyrimidin-2-amine Not specified 5.2
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid C₁₀H₆ClF₃N₃O₂ 295.67 4-Chlorophenyl, trifluoromethyl, carboxylic acid Antitumor (GP = 68.09%) Not reported
Sulfonamide derivatives (e.g., Compound 13–27) Varies 300–400 4-Chlorophenyl/CF₃, benzenesulfonamide Antimalarial (PfDHPS inhibition) >50 (estimated)

Key Research Findings

Role of Halogen Substituents :

  • The 4-chlorophenyl group enhances bioactivity across multiple scaffolds (antitumor, antimalarial) via hydrophobic interactions and halogen bonding .
  • In pyrimidine derivatives, substituent position (e.g., para vs. ortho) significantly impacts activity; para-substituted analogs generally show higher potency .

Triazole-Pyrimidine Hybrids: Direct linkage of triazole and pyrimidine rings (as in the target compound) is less explored but structurally analogous to antimicrobial pyrimidines in .

Solubility Challenges :

  • The target compound’s low solubility (inferred from a related analog, 5.2 µg/mL) limits bioavailability compared to sulfonamide derivatives with polar functional groups .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates purified?

Answer:
The synthesis of triazolyl-pyrimidine derivatives typically involves multi-step reactions, including:

  • Step 1 : Formation of the triazole core via cyclocondensation of hydrazine derivatives with nitriles or amidines. For example, a 4-chlorophenyl-substituted triazole intermediate can be synthesized using a 1,3-dipolar cycloaddition reaction .
  • Step 2 : Coupling the triazole moiety with a 4,6-dimethylpyrimidin-2-amine group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
  • Purification : Techniques such as column chromatography (silica gel), recrystallization, or preparative HPLC are recommended for isolating intermediates and the final compound. Evidence from similar syntheses highlights yields of ~72% with purity confirmed by NMR and melting point analysis .

Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?

Answer:

  • 1H NMR : Essential for identifying proton environments, such as NH signals in triazole (δ ~11–13 ppm) and pyrimidine methyl groups (δ ~2.5 ppm). Tautomeric forms (amine/imine) may split NH signals, requiring integration to quantify ratios (e.g., 50:50 amine:imine observed in related compounds) .
  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks. For example, single-crystal studies on analogous pyrimidine derivatives report mean C–C bond lengths of 0.002–0.003 Å and R factors <0.05 .

Advanced: How can computational quantum chemistry optimize reaction pathways for this compound?

Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s methodology combines computational path searches with experimental validation to narrow optimal conditions (e.g., solvent, temperature) .
  • Data Integration : Machine learning algorithms analyze experimental and computational datasets to identify yield-controlling factors (e.g., steric effects in coupling reactions). This approach accelerates discovery cycles by 30–50% in similar heterocyclic syntheses .

Advanced: How do researchers resolve tautomerism-related contradictions in spectral data?

Answer:

  • Dynamic NMR : Variable-temperature NMR experiments distinguish between slow-exchanging tautomers (e.g., amine vs. imine forms). For example, broadening or splitting of NH signals at low temperatures confirms tautomeric equilibrium .
  • Crystallographic Validation : X-ray structures provide unambiguous evidence of dominant tautomers. In cases of conflicting spectral data, crystallography overrides solution-state interpretations .

Advanced: What strategies address discrepancies in reported reaction yields or conditions?

Answer:

  • Meta-Analysis : Systematic reviews of published procedures identify variables affecting yields (e.g., catalyst loading, solvent polarity). For example, polar aprotic solvents (DMF, DMSO) often enhance coupling efficiency in pyrimidine syntheses .
  • Reproducibility Protocols : Standardized reaction screening kits (e.g., varying bases, temperatures) and high-throughput experimentation validate optimal conditions. Feedback loops between computational predictions and experimental results minimize variability .

Advanced: How is conformational dynamics studied in solid-state vs. solution environments?

Answer:

  • Solid-State : X-ray crystallography and Hirshfeld surface analysis reveal intermolecular interactions (e.g., π-π stacking, hydrogen bonds) influencing crystal packing .
  • Solution-State : NOESY NMR detects through-space correlations between protons, while molecular dynamics simulations predict solvent-dependent conformers. For example, aqueous vs. DMSO environments may alter triazole-pyrimidine dihedral angles by 10–15° .

Advanced: What methodologies elucidate biological target interactions without commercial bias?

Answer:

  • In Silico Docking : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to enzymes (e.g., kinase or protease targets). For pyrimidine derivatives, hydrophobic interactions with chlorophenyl groups are often critical .
  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding thermodynamics. These methods avoid reliance on commercial activity data, focusing instead on mechanistic insights .

Advanced: How are environmental and safety risks mitigated during synthesis?

Answer:

  • Green Chemistry Principles : Substitute hazardous solvents (e.g., DMF) with ionic liquids or water-miscible alternatives. Membrane separation technologies (e.g., nanofiltration) recover catalysts and reduce waste .
  • Safety Protocols : Adhere to Chemical Hygiene Plans (e.g., fume hood use, PPE) for handling chlorinated intermediates. Emergency response training aligns with OSHA guidelines for spill containment .

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